molecular formula C10H12O3S2 B14915991 2-Ethyl-5-ethylthio-4-formylthiophene-3-carboxylic acid

2-Ethyl-5-ethylthio-4-formylthiophene-3-carboxylic acid

Katalognummer: B14915991
Molekulargewicht: 244.3 g/mol
InChI-Schlüssel: ZERRUDHBKSDREN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-5-ethylthio-4-formylthiophene-3-carboxylic acid is a thiophene derivative, a class of compounds known for their diverse chemical and biological properties. Thiophenes are five-membered aromatic rings containing sulfur, and they have been extensively studied due to their applications in medicinal chemistry, material science, and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-ethylthio-4-formylthiophene-3-carboxylic acid typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound . Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale condensation reactions, utilizing readily available starting materials and efficient catalysts to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of these processes .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethyl-5-ethylthio-4-formylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the formyl group to an alcohol.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Ethyl-5-ethylthio-4-formylthiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials

Wirkmechanismus

The mechanism of action of 2-Ethyl-5-ethylthio-4-formylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Ethyl-5-ethylthio-4-formylthiophene-3-carboxylic acid is unique due to the presence of both ethylthio and formyl groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for diverse chemical modifications and interactions with biological targets, making the compound valuable for various applications .

Eigenschaften

Molekularformel

C10H12O3S2

Molekulargewicht

244.3 g/mol

IUPAC-Name

2-ethyl-5-ethylsulfanyl-4-formylthiophene-3-carboxylic acid

InChI

InChI=1S/C10H12O3S2/c1-3-7-8(9(12)13)6(5-11)10(15-7)14-4-2/h5H,3-4H2,1-2H3,(H,12,13)

InChI-Schlüssel

ZERRUDHBKSDREN-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=C(S1)SCC)C=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.